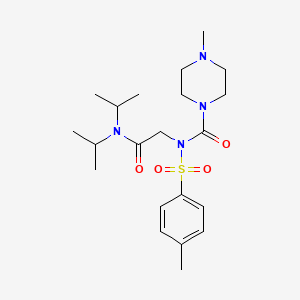
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a cyclohexyl group, an oxadiazole ring, and a thiophene ring. The presence of these groups suggests that this compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the introduction of the difluorocyclohexyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a cyclohexyl ring, which is a six-membered ring with two fluorine atoms attached. It also contains an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the difluorocyclohexyl group could influence the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique
Novel Heterocyclic Compounds Synthesis
Researchers have explored the synthesis of methyl esters and various heterocyclic compounds, highlighting the potential of trifluoromethyl-containing heterocycles. These compounds, including 1,3,4-oxadiazoles, have been evaluated for their influence on neuronal NMDA receptors, suggesting their significance in neuropharmacology and the development of novel therapeutic agents (Sokolov et al., 2018).
Anticonvulsant Activity Exploration
The structure-activity relationship of enaminones and their anticonvulsant properties in animal models have been investigated. Studies have also explored the synthesis of related compounds, such as 5-methyl-N-(3-oxocyclohex-1-enyl)-isoxazole-3-carboxamides, providing insights into their potential medicinal applications (Jackson et al., 2012).
Anticancer Compounds Development
The design and synthesis of N-substituted benzamides, including 1,3,4-oxadiazoles, have been carried out with the aim of discovering new anticancer agents. These studies have demonstrated the compounds' efficacies against various cancer cell lines, indicating the potential of similar structures in cancer therapy (Ravinaik et al., 2021).
Antidiarrheal Agents Identification
Research into the development of antidiarrheal agents has led to the synthesis of novel compounds featuring the 1,3,4-oxadiazole ring. These studies aim to identify more effective and safer treatments for diarrhea, showcasing the broad applicability of such compounds in medicinal chemistry (Adelstein et al., 1976).
Antipathogenic and Antibacterial Agents Discovery
Synthesis and evaluation of new thiourea derivatives have shown significant antipathogenic activities, particularly against biofilm-forming bacterial strains. This research underscores the potential of 1,3,4-oxadiazole derivatives and related compounds in addressing challenging infectious diseases (Limban et al., 2011).
Mécanisme D'action
Target of Action
The primary targets of the compound “N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide” are currently unknown .
Biochemical Pathways
Indole derivatives, which share a similar structure with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Propriétés
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-9-4-7-23-12(9)14(21)18-8-11-19-13(20-22-11)10-2-5-15(16,17)6-3-10/h4,7,10H,2-3,5-6,8H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWOADRZVMEAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-(Ethylthio)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2405926.png)




![7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405933.png)
![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2405936.png)
![[4-(Benzimidazol-1-ylmethyl)phenyl]methanol](/img/structure/B2405940.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2405942.png)